
Chroman 1
説明
This compound has garnered significant attention due to its ability to selectively inhibit ROCK2 over ROCK1, making it a valuable tool in various scientific research applications . Chroman 1 is known for its role in regulating the actin cytoskeleton, which is crucial for various cellular processes such as contraction, motility, and proliferation .
準備方法
合成経路と反応条件: クロマン1は、オルトヒドロキシフェニル置換パラキノンメチドをベンゾフラン-2-オン型活性オレフィンと環化させる一連の化学反応によって合成できます。 このプロセスにはオキサマイケル/1,6-共役付加反応が含まれており、官能化クロマン-スピロベンゾフラン-2-オン骨格を構築するための効率的な方法を提供します . 反応は通常、最適化された条件下で高いジアステレオ選択性と優れた収率(最大90%)をもたらします .
工業生産方法: クロマン1の特定の工業生産方法は広く文書化されていませんが、合成には一般的に標準的な有機合成技術が使用されます。 このプロセスには、縮合反応、環化、クロマトグラフィー技術による精製などの手順が含まれる場合があります。 これらの方法のスケーラビリティは、出発物質の入手可能性と、高い収率と純度を達成するための反応条件の最適化に依存します。
化学反応の分析
反応の種類: クロマン1は、以下を含むさまざまな化学反応を起こします。
酸化: クロマン1は、対応するクロマノン誘導体を形成するために酸化することができます。
還元: 還元反応は、クロマノン誘導体をクロマンに戻すことができます。
置換: 置換反応は、クロマン環に異なる官能基を導入することができ、さまざまな誘導体を形成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬が適切な条件下で使用され、置換反応が達成されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなクロマノン誘導体が含まれ、それらは多様な生物活性を示し、特定の用途のためにさらに官能化することができます .
4. 科学研究への応用
クロマン1は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Enhancing Stem Cell Viability
One of the most prominent applications of Chroman 1 is its role in improving the viability and functionality of human pluripotent stem cells (hPSCs). Research indicates that this compound, when used in combination with other compounds like Emricasan and trans-ISRIB, forms a cocktail known as CEPT, which significantly enhances cell survival rates during critical procedures such as passaging and cryopreservation.
- Case Study: CEPT Cocktail
In a series of experiments, researchers tested over 15,000 FDA-approved drugs and found that this compound was more effective than Y-27632, another common ROCK inhibitor, in promoting hPSC survival. The CEPT cocktail improved cell viability by blocking multiple stress pathways that typically compromise cell integrity during culture conditions .
Applications in Regenerative Medicine
This compound's ability to enhance stem cell survival has implications for regenerative medicine. By improving the quality of hPSCs, researchers can utilize these cells for various therapeutic applications, including tissue engineering and organoid formation.
- Cryopreservation Studies
The CEPT combination has shown remarkable results in increasing the survival rates of differentiated cells post-cryopreservation. For instance, cardiomyocyte survival improved by 36%, while motor neuron survival increased by 63% compared to traditional methods using DMSO .
Mechanistic Insights into Apoptosis
This compound also plays a crucial role in understanding apoptosis mechanisms within cells. Studies have demonstrated that its application reduces the number of apoptotic cells significantly when combined with other agents, highlighting its potential as a cytoprotective agent.
- Research Findings
A study indicated that the combination of this compound with Emricasan effectively reduced apoptosis in hPSCs under stress conditions, providing insights into how multi-target drug combinations can enhance cell fitness and survival .
Implications for Drug Development
The unique properties of this compound as a ROCK inhibitor open avenues for drug development targeting various diseases where cellular stress is a factor. Its selective inhibition profile suggests potential applications beyond stem cell research.
- PD-L1 Inhibition
Recent findings have identified this compound as a promising candidate for inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This positions this compound as a versatile compound with applications extending into oncology .
Comparative Efficacy Table
The following table summarizes key findings related to the efficacy of this compound compared to other compounds:
Compound | IC50 (ROCK1) | IC50 (ROCK2) | Cell Survival Improvement (%) | Application Area |
---|---|---|---|---|
This compound | 52 pM | 1 pM | ~25% | Stem Cell Culture |
Y-27632 | 71 nM | 46 nM | Baseline | Stem Cell Culture |
CEPT (this compound + Emricasan + Polyamines + trans-ISRIB) | N/A | N/A | Significant improvement | Cryopreservation and Differentiation |
作用機序
クロマン1は、アクチン細胞骨格の調節に関与するキナーゼであるROCK2を選択的に阻害することで効果を発揮します。 ROCK2を阻害することにより、クロマン1は血管平滑筋細胞におけるミオシン軽鎖キナーゼ(MLC2)のリン酸化を阻止し、血管拡張をもたらします . この機序は、特に心臓血管研究における潜在的な治療用途にとって重要です。 クロマン1は、MRCKなど、他のキナーゼに対しても阻害活性を示しますが、効力は低いです .
6. 類似の化合物との比較
クロマン1は、ROCK1やその他の関連キナーゼよりもROCK2に対して高い選択性を示すという点でユニークです。 類似の化合物には以下が含まれます。
Y-27632: ROCK1とROCK2の間の選択性が低い、よく知られたROCK阻害剤です。
ファスジル: 臨床的に血管拡張効果のために使用されるもう1つのROCK阻害剤ですが、より幅広いキナーゼ阻害を示します。
H-1152: ROCK2よりもROCK1に対して高い効力を示す、選択的なROCK阻害剤です。
クロマン1のユニークさは、ROCK1よりもROCK2に対して2000倍以上の選択性を示す点にあり、ROCK2特異的な経路と用途を研究するための貴重なツールとなっています .
類似化合物との比較
Chroman 1 is unique due to its high selectivity for ROCK2 over ROCK1 and other related kinases. Similar compounds include:
Y-27632: A well-known ROCK inhibitor with less selectivity between ROCK1 and ROCK2.
Fasudil: Another ROCK inhibitor used clinically for its vasodilatory effects but with broader kinase inhibition.
H-1152: A selective ROCK inhibitor with higher potency for ROCK1 compared to ROCK2.
This compound’s uniqueness lies in its greater than 2000-fold selectivity for ROCK2 over ROCK1, making it a valuable tool for studying ROCK2-specific pathways and applications .
生物活性
Chroman 1 is a highly potent and selective inhibitor of Rho-associated protein kinase 2 (ROCK2), a key regulator in various cellular processes including cytoskeletal dynamics, cell proliferation, and apoptosis. Its biological activity has garnered significant attention in research, particularly in the fields of stem cell biology and cancer therapy.
Chemical Profile
- Chemical Name : (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride
- Purity : ≥98%
- Molecular Weight : 398.87 g/mol
This compound exhibits remarkable selectivity for ROCK2 over other kinases. The following table summarizes its inhibitory potency against key kinases:
Kinase | IC50 (nM) |
---|---|
ROCK2 | 0.001 |
ROCK1 | 0.052 |
MRCK | 150 |
PKA | >20000 |
AKT1 | >20000 |
This compound's >2000-fold selectivity for ROCK2 indicates its potential for minimizing off-target effects, making it a valuable tool in both basic research and therapeutic applications .
Stem Cell Survival
This compound has been shown to significantly enhance the survival of pluripotent stem cells (PSCs) when used in combination with other agents such as Emricasan, Polyamines, and Trans-ISRIB (collectively termed CEPT). In experimental setups, the CEPT combination led to:
- Cardiomyocyte survival : Increased by 36%
- Motor neuron survival : Improved by 63% compared to DMSO controls .
This enhancement in cell viability is critical for applications in regenerative medicine and cell therapy.
Anticancer Activity
In addition to its role in stem cell biology, this compound has demonstrated potential anticancer properties. Studies have indicated that it can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism appears to involve the inhibition of ROCK signaling pathways, which are often dysregulated in cancer .
Case Studies
-
Combination Therapy with Emricasan :
- A study explored the synergistic effects of this compound and Emricasan on hPSCs under stress conditions. The combination resulted in improved cell survival rates compared to either agent alone, suggesting a promising avenue for enhancing the viability of stem cells during laboratory manipulations .
- Cryopreservation Studies :
特性
IUPAC Name |
(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMCPHQNWGXGE-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735357 | |
Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273579-40-0 | |
Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。